Digalloyl trioleate

Vue d'ensemble

Description

Digalloyl trioleate is a preparation used in cosmetic formulations . It acts as an antioxidant, inhibiting reactions promoted by oxygen, thus preventing oxidation and rancidity of ingredients .

Molecular Structure Analysis

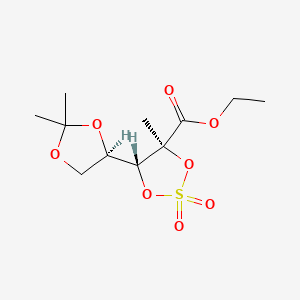

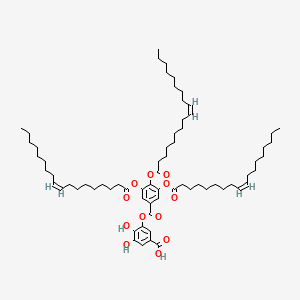

The molecular formula of this compound is C68H106O12 . Its average mass is 1115.562 Da and its monoisotopic mass is 1114.768433 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the search results, it’s known that it acts as an antioxidant, inhibiting reactions promoted by oxygen .Physical and Chemical Properties Analysis

This compound has a molecular weight of 1115.56 . It’s soluble in water at 344.4 mg/L at 25 °C .Applications De Recherche Scientifique

Digalloyl trioleate has been studied for its involvement in the stereochemical course of hydrolysis by lipoprotein lipase, which is significant in understanding lipid metabolism and related disorders (Morley & Kuksis, 1972).

In cancer research, Digalloyl-resveratrol (Di-GA) demonstrated anticancer activities such as apoptosis induction, cell-cycle arrest, and inhibition of lymphendothelial gap formation. This suggests its potential in developing cancer therapies (Madlener et al., 2010).

Digalloylresveratrol also showed effectiveness in inhibiting the growth of human HT-29 colon cancer cells, presenting as a promising compound for colon cancer treatment (Bernhaus et al., 2009).

Hexagalloylglucose, which includes digalloyl groups, exhibited significant inhibitory activity on alpha-glycosidases, suggesting a potential role in managing diabetes (Hwang et al., 2000).

Tetragalloylquinic acids, related to digalloyl compounds, were identified as new classes of HIV reverse transcriptase inhibitors, highlighting their potential in HIV treatment (Nishizawa et al., 1989).

Cyanidin 3-(2″,3″-digalloylglucoside) was isolated from red leaves of Acer platanoides, contributing to the understanding of plant biochemistry and potential applications in natural dyes or health supplements (Fossen & Andersen, 1999).

Tannic acid-coated gold nanorods, which include digalloyl ester groups, demonstrated potential as a spectrometric probe for the detection of Al3+ in water, indicating applications in environmental monitoring and water quality assessment (Park et al., 2020).

Dicaffeoyl- or digalloyl pyrrolidine and furan derivatives have been studied as HIV integrase inhibitors, further demonstrating the potential of digalloyl compounds in antiviral therapies (Hwang et al., 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H106O12/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(70)77-60-54-57(68(76)79-59-53-56(67(74)75)52-58(69)65(59)73)55-61(78-63(71)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66(60)80-64(72)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,52-55,69,73H,4-24,31-51H2,1-3H3,(H,74,75)/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKFLSUPRUBOO-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H106O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009857 | |

| Record name | Digalloyl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1115.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17048-39-4 | |

| Record name | Digalloyl trioleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017048394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digalloyl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIGALLOYL TRIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGQ9BY2MDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/no-structure.png)

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)